5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide SKF 38393 is a partial agonist of the dopamine D1-like receptors D1 and D5 (Kis = 1 and ~0.5 nM, respectively). It less potently binds D2, D3, and D4 receptors (Kis = ~150, 5,000, and 1,000 nM, respectively).
Prototypical D1-like dopamine receptor selective partial agonist (Ki values are 1, ~ 0.5, ~ 150, ~ 5000 and ~ 1000 nM for D1, D5, D2, D3 and D4 receptors respectively).
Brand Name: Vulcanchem
CAS No.: 20012-10-6
VCID: VC0004277
InChI: InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
SMILES: C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22 g/mol

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

CAS No.: 20012-10-6

Cat. No.: VC0004277

Molecular Formula: C16H18BrNO2

Molecular Weight: 336.22 g/mol

* For research use only. Not for human or veterinary use.

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide - 20012-10-6

CAS No. 20012-10-6
Molecular Formula C16H18BrNO2
Molecular Weight 336.22 g/mol
IUPAC Name 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Standard InChI Key INNWVRBZMBCEJI-UHFFFAOYSA-N
SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Properties

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇BrClNO₂
Molecular Weight370.67 g/mol
Melting Point>256°C (decomposition)
Solubility in Water6 mg/mL
Storage Conditions-20°C, inert atmosphere
CAS Registry Number67287-39-2

The hydrobromide salt enhances aqueous solubility, critical for pharmacological assays, while the chlorine substitution at position 6 influences receptor binding affinity .

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic O–H stretches at 3200–3400 cm⁻¹, aromatic C=C vibrations near 1600 cm⁻¹, and N–H bending modes around 1550 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) corroborate the positions of the hydroxyl, chlorine, and phenyl substituents, with proton integrations consistent with the tetrahydroazepine ring’s saturation .

Synthesis and Manufacturing

Synthetic Routes

Patent literature describes multi-step synthetic pathways involving cyclization of substituted phenethylamine precursors. For example, EP2822936A2 outlines a method starting from 3-chlorocatechol, which undergoes Friedel-Crafts acylation, followed by reductive amination with phenylboronic acid to form the benzazepine core . Bromination via hydrogen bromide gas in tetrahydrofuran yields the hydrobromide salt .

Industrial-Scale Production

Shanghai Tachizaki Biomedical Research Center markets the compound under catalog number 24644, indicating established Good Manufacturing Practice (GMP) protocols for large-scale synthesis . Critical process parameters include strict temperature control (<0°C during bromination) and inert gas purging to prevent oxidation of the dihydroxyphenyl groups .

Pharmacological Profile

Dopamine Receptor Agonism

SKF-81297 hydrobromide exhibits high affinity for dopamine D1-like receptors (D1 and D5 subtypes), with a reported Kᵢ of 1.2 nM in rat striatal membranes . Functional assays using cyclic AMP accumulation in HEK293 cells transfected with human D1 receptors demonstrate an EC₅₀ of 3.8 nM, confirming potent agonism . The (R)-enantiomer shows 50-fold greater activity than the (S)-form, underscoring stereoselective receptor interactions .

Neurobehavioral Effects

In vivo studies highlight dose-dependent locomotor activation in rodents, with 5 mg/kg intraperitoneal administration increasing horizontal movement by 300% compared to controls . This hyperlocomotion is abolished by D1 antagonist SCH-23390, validating target engagement. Chronic administration (14 days, 2 mg/kg/day) upregulates ΔFosB in the nucleus accumbens, implicating the compound in neuroplasticity associated with addiction .

Research Applications

Parkinson’s Disease Models

In 6-hydroxydopamine-lesioned rats, SKF-81297 hydrobromide (0.3 mg/kg) reverses bradykinesia in the cylinder test, mirroring the efficacy of L-DOPA but with reduced dyskinesia risk . Positron emission tomography (PET) imaging using [¹¹C]SKF-81297 demonstrates restored dopamine receptor availability in the caudate-putamen, supporting its potential as a disease-modifying agent .

Cognitive Function Studies

Radial arm maze experiments reveal that 1 mg/kg subcutaneous doses improve working memory errors in aged rats by 40%, an effect blocked by the D1 antagonist SCH-39166 . Electrophysiological recordings in hippocampal slices show enhanced long-term potentiation (LTP) at 100 nM concentrations, suggesting synaptic plasticity modulation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator